2-Hydroxy-5-nitrobenzamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

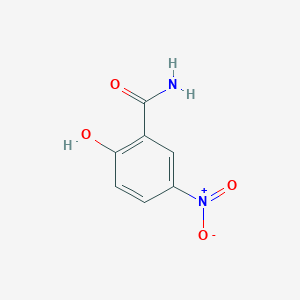

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-7(11)5-3-4(9(12)13)1-2-6(5)10/h1-3,10H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIKHLOGVRDSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30489369 | |

| Record name | 2-Hydroxy-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30489369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2912-78-9 | |

| Record name | 2-Hydroxy-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30489369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxy-5-nitrobenzamide (CAS No. 2912-78-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Hydroxy-5-nitrobenzamide, a key chemical intermediate with significant potential in medicinal chemistry and drug development. With full editorial control, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep and practical understanding for the discerning scientific audience.

Core Compound Identification and Properties

Chemical Identity:

-

Systematic IUPAC Name: this compound

-

Synonyms: 5-Nitrosalicylamide

-

CAS Number: 2912-78-9

Physicochemical Properties:

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its solubility, reactivity, and pharmacokinetic profile in potential therapeutic applications.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₄ | |

| Molecular Weight | 182.13 g/mol | |

| Appearance | Typically a yellow to light-brown crystalline solid | |

| Melting Point | Not consistently reported, requires experimental verification. | |

| Solubility | Expected to be sparingly soluble in water, with better solubility in organic solvents like ethanol, methanol, and DMSO. | |

| pKa | The phenolic hydroxyl group and the amide proton have distinct pKa values, influencing ionization at physiological pH. |

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The most logical and widely applicable synthetic route proceeds via the nitration of a salicylic acid precursor followed by amidation.

Synthesis Workflow Overview

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Part A: Synthesis of 2-Hydroxy-5-nitrobenzoic Acid (5-Nitrosalicylic Acid)

This initial step involves the electrophilic aromatic substitution (nitration) of salicylic acid. The hydroxyl and carboxyl groups of salicylic acid are ortho-, para-directing. The nitro group is directed to the 5-position due to steric hindrance at the 3-position and the deactivating effect of the carboxyl group.

Materials:

-

Salicylic Acid

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Deionized Water

-

Ethanol

Protocol:

-

Reaction Setup: In a flask submerged in an ice bath, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid to a solution of salicylic acid in a suitable solvent (e.g., glacial acetic acid). The temperature should be maintained below 10°C to prevent over-nitration and side product formation.

-

Reaction: Stir the mixture vigorously for 2-3 hours, allowing the reaction to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly onto crushed ice with constant stirring. The crude 2-Hydroxy-5-nitrobenzoic acid will precipitate as a yellow solid.

-

Purification: Filter the precipitate and wash thoroughly with cold deionized water to remove any residual acid. Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-Hydroxy-5-nitrobenzoic acid.

Part B: Synthesis of this compound

This step involves the conversion of the carboxylic acid to a more reactive intermediate (an acyl chloride), followed by amidation.

Materials:

-

2-Hydroxy-5-nitrobenzoic Acid

-

Thionyl Chloride (SOCl₂) or Oxalyl Chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonia (gas) or Ammonium Hydroxide (NH₄OH) solution

Protocol:

-

Acyl Chloride Formation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Hydroxy-5-nitrobenzoic acid in an anhydrous solvent like DCM or THF. Slowly add thionyl chloride or oxalyl chloride dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used. The reaction mixture is then gently refluxed for 2-4 hours until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 2-hydroxy-5-nitrobenzoyl chloride.

-

Amidation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent. The solution is then treated with a source of ammonia. This can be achieved by bubbling anhydrous ammonia gas through the solution or by the careful addition of a concentrated ammonium hydroxide solution at low temperature (0-5°C).

-

Work-up and Purification: The reaction mixture is stirred for several hours at room temperature. The resulting precipitate, this compound, is collected by filtration, washed with cold water, and then a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to the versatile reactivity of its functional groups.

As a Scaffold for Novel Antimicrobial Agents

The salicylamide core is a known pharmacophore in various biologically active compounds. The introduction of a nitro group at the 5-position can significantly modulate the electronic properties and biological activity of the molecule. Hydroxylated nitrobenzamide derivatives have demonstrated notable antimicrobial properties. The nitro group can be reduced in hypoxic environments, a characteristic of some bacterial infections and solid tumors, to generate reactive nitrogen species that are cytotoxic.

Antimicrobial Activity of 2-Hydroxy-nitrobenzamide Isomers:

| Microbial Strain | MIC (µg/mL) of this compound |

| Staphylococcus aureus | Data to be determined experimentally |

| Escherichia coli | Data to be determined experimentally |

| Candida albicans | Data to be determined experimentally |

Precursor for Heterocyclic Synthesis

The functional groups of this compound provide multiple reaction sites for the synthesis of more complex heterocyclic systems.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (forming 2-hydroxy-5-aminobenzamide). This diamine derivative is a key precursor for the synthesis of various heterocyclic scaffolds, such as benzimidazoles, benzoxazoles, and quinazolinones, which are prevalent in many approved drugs.

-

Reactions of the Amide and Hydroxyl Groups: The amide and hydroxyl functionalities can participate in cyclization reactions to form a variety of heterocyclic ring systems.

Role as a Linker in Prodrugs and Bioconjugates

The benzamide moiety can serve as a stable linker in the design of prodrugs or bioconjugates. The nitro group can be used as a handle for further chemical modification or as a trigger for drug release in specific physiological environments (e.g., hypoxic conditions in tumors).

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of analytical techniques is essential.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons with distinct chemical shifts and coupling patterns, signals for the amide and hydroxyl protons. |

| ¹³C NMR | Resonances for the seven carbon atoms, including the carbonyl carbon of the amide. |

| FT-IR | Characteristic absorption bands for O-H (hydroxyl), N-H (amide), C=O (amide), and N-O (nitro) stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (182.13 m/z). |

| HPLC | A single major peak indicating the purity of the compound. |

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat are mandatory when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate of significant value to the research and drug development community. Its straightforward, yet nuanced, synthesis provides access to a versatile scaffold with proven potential in the development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective utilization in the pursuit of new medicines.

References

- Matrix Fine Chemicals. This compound | CAS 2912-78-9. [Link]

An In-depth Technical Guide to the Molecular Structure of 2-Hydroxy-5-nitrobenzamide

This guide provides a comprehensive technical overview of the molecular structure of 2-Hydroxy-5-nitrobenzamide, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into its structural elucidation, spectroscopic signature, synthesis, and its emerging significance as a scaffold in medicinal chemistry.

Core Molecular Architecture and Crystallography

This compound (C₇H₆N₂O₄) is a substituted aromatic compound with a molecular weight of approximately 182.14 g/mol .[1][2] Its structure is characterized by a benzene ring functionalized with a hydroxyl group at position 2, a nitro group at position 5, and a carboxamide group at position 1. This specific arrangement of electron-withdrawing (nitro and amide) and electron-donating (hydroxyl) groups dictates its chemical reactivity and intermolecular interactions.

Crystallographic Analysis: A Three-Dimensional Perspective

Single-crystal X-ray diffraction studies have provided a definitive three-dimensional structure of this compound.[1][3] The compound crystallizes in a monoclinic system with the space group P2₁/n.[1]

Table 1: Key Crystallographic Data for this compound [1]

| Parameter | Value |

| Molecular Formula | C₇H₆N₂O₄ |

| Molecular Weight | 182.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.1803 (3) |

| b (Å) | 11.1037 (8) |

| c (Å) | 13.7214 (10) |

| β (°) | 100.642 (4) |

| Volume (ų) | 775.69 (9) |

| Z | 4 |

The benzene ring is essentially planar. The nitro and amide functional groups, however, exhibit a slight torsion with respect to the aromatic plane. The dihedral angle between the nitro group and the benzene ring is approximately 8.49°, while the angle between the amide group and the ring is about 8.48°.[1]

Intramolecular and Intermolecular Hydrogen Bonding

A critical feature of the molecular structure is the presence of a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen atom and the carbonyl oxygen of the amide group.[1] This interaction forms a stable six-membered ring, referred to as an S(6) ring motif.[1]

In the crystal lattice, molecules of this compound form inversion dimers through pairs of intermolecular N-H···O hydrogen bonds between the amide groups of adjacent molecules.[1] These dimers are further organized into polymeric sheets by weak C-H···O interactions.[1] This extensive hydrogen bonding network significantly influences the compound's physical properties, such as its melting point and solubility.

Caption: Synthesis of this compound.

Experimental Protocol: Nitration of 2-Hydroxybenzamide

[1] Materials:

-

2-Hydroxybenzamide

-

Nitric Acid (HNO₃)

-

Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate

-

Sodium Bicarbonate (NaHCO₃) solution (10%)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Prepare a nitrating mixture of nitric acid and sulfuric acid.

-

Dissolve 2-hydroxybenzamide in ethyl acetate.

-

With constant stirring and maintaining a temperature below 278 K, add the 2-hydroxybenzamide solution dropwise to the nitrating mixture.

-

Stir the reaction mixture at room temperature for 4-5 hours.

-

Reflux the mixture for 1 hour.

-

After cooling, neutralize the reaction mixture with a 10% aqueous solution of sodium bicarbonate.

-

Extract the product into ethyl acetate (3 x 25 ml).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the product.

Significance in Drug Discovery and Development

While this compound itself is not a therapeutic agent, its structural framework is a valuable starting point for the synthesis of novel, biologically active compounds. The nitro group can be readily reduced to an amine, which can then be further functionalized, opening a pathway to a diverse range of derivatives.

Derivatives of nitrobenzamides have shown promise in several therapeutic areas:

-

Antimicrobial Agents: Various N-substituted benzamide derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities. [1]The presence of the nitro group is often crucial for their mechanism of action, which can involve bioreduction to cytotoxic radical species within the microbial cell.

-

Anti-inflammatory Agents: Nitrobenzamide derivatives have been investigated for their anti-inflammatory properties. Some compounds have shown significant inhibition of nitric oxide (NO) production in macrophages, a key process in inflammation. [4]* Anticancer Agents: The 2-chloro-5-nitrobenzamide scaffold, a close analog, has been used to develop derivatives with cytotoxic effects against various cancer cell lines. [5] The versatility of the this compound scaffold makes it an attractive building block for combinatorial chemistry and the generation of libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound possesses a well-defined molecular structure dominated by a planar aromatic core and extensive intra- and intermolecular hydrogen bonding. Its synthesis is straightforward, and its functional groups offer multiple handles for chemical modification. For researchers in drug development, this compound represents a valuable and versatile scaffold for the design and synthesis of new therapeutic agents with a wide range of potential biological activities.

References

- Raza, A. R., Tahir, M. N., Nisar, B., Danish, M., & Iqbal, M. S. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3260. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Raza, A. R., Tahir, M. N., Nisar, B., Danish, M., & Siddiqa, A. (2010). 2-Hydroxy-5-nitro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1852. [Link]

- Kumar, S., & Das, P. (2015). Supplementary Information. Royal Society of Chemistry. [Link]

- Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

- ResearchGate. (2015). (PDF) this compound. [Link]

- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

- Gable, K. (n.d.). 13C NMR Chemical Shift.

- Chemistry LibreTexts. (2023).

- PDB. (n.d.). 2-Hydroxy-N-(2-nitrophenyl)benzamide | C13H10N2O4 | MD Topology | NMR | X-Ray. [Link]

- Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

- ResearchGate. (2025).

- Prasad, M. V. S., et al. (2011). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Pure & Applied Physics, 49, 235-244. [Link]

- Kletskov, A. V., et al. (2022). Structure of 2-nitro-2'-hydroxy-5'-methylazobenzene: Theoretical and spectroscopic study. Journal of Applied Spectroscopy, 89, 529-537. [Link]

- SpectraBase. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde - Optional[FTIR] - Spectrum. [Link]

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

Sources

2-Hydroxy-5-nitrobenzamide physical and chemical properties

An In-Depth Technical Guide to 2-Hydroxy-5-nitrobenzamide: Properties, Synthesis, and Applications

Foreword

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed examination of this compound. This document moves beyond a simple recitation of data, offering insights into the causality behind its properties and the strategic considerations for its use in experimental settings. As a key building block in medicinal chemistry, a thorough understanding of its physical, chemical, and spectroscopic characteristics is paramount for its effective application in the synthesis of novel therapeutic agents.

Core Molecular and Physicochemical Profile

This compound, also known as 5-nitrosalicylamide, is a substituted aromatic compound featuring hydroxyl, nitro, and amide functional groups. This specific arrangement of electron-donating and electron-withdrawing groups on the benzene ring dictates its unique chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.

Key Property Summary

The fundamental physicochemical properties of this compound are summarized below for quick reference. These values are critical for designing reaction conditions, purification strategies, and formulation approaches.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 5-Nitrosalicylamide, Benzamide, 2-hydroxy-5-nitro- | [1] |

| CAS Number | 2912-78-9 | [1][2] |

| Molecular Formula | C₇H₆N₂O₄ | [1][2][3] |

| Molecular Weight | 182.13 g/mol | [1][3] |

| Appearance | Expected to be a solid, likely crystalline powder. | [4] |

| Melting Point | Data not explicitly available; related compound 2-Hydroxy-5-nitrobenzoic acid melts at 228-230 °C.[5] | |

| Solubility | Expected to have limited solubility in water but better solubility in polar organic solvents like DMSO, DMF, and alcohols due to its polar functional groups.[6] | |

| Topological Polar Surface Area | 109 Ų | [1] |

| InChIKey | SVIKHLOGVRDSGQ-UHFFFAOYSA-N | [1][2] |

Crystal Structure and Molecular Interactions

The solid-state architecture of this compound is significantly influenced by hydrogen bonding. X-ray crystallography studies reveal a complex network of intra- and intermolecular interactions that stabilize the crystal lattice.[7][8]

-

Intramolecular Hydrogen Bonding : A strong intramolecular O—H⋯O hydrogen bond exists between the phenolic hydroxyl group and the oxygen of the adjacent amide carbonyl group. This interaction forms a stable six-membered ring, known as an S(6) ring motif.[7][8]

-

Intermolecular Hydrogen Bonding : In the crystal structure, molecules form inversion dimers through pairs of N—H⋯O hydrogen bonds between the amide groups of two separate molecules.[7][8] These dimers are further linked into polymeric sheets by weak C—H⋯O interactions, creating a robust, two-dimensional network.[7][8]

Understanding these interactions is crucial for predicting polymorphism, solubility, and dissolution rates, which are critical parameters in drug development.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural fingerprint of a molecule. While detailed spectra are proprietary to specific suppliers, the expected characteristics for this compound can be inferred from its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the vibrational modes of its key functional groups.

-

O-H and N-H Stretching : Broad absorption bands are expected in the 3200-3500 cm⁻¹ region, corresponding to the O-H (hydroxyl) and N-H (amide) stretching vibrations, which are broadened due to extensive hydrogen bonding.[7]

-

C=O Stretching : A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the amide I band (primarily C=O stretching).

-

N-O Stretching : Two distinct, strong bands are expected for the nitro group, typically around 1500-1550 cm⁻¹ (asymmetric stretch) and 1330-1370 cm⁻¹ (symmetric stretch).

-

Aromatic C=C Stretching : Multiple bands in the 1450-1600 cm⁻¹ region will be present, corresponding to the vibrations of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR :

-

Aromatic Protons : The three protons on the aromatic ring will appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm). The specific splitting patterns (doublets, doublet of doublets) and chemical shifts are dictated by the electronic effects of the three substituents.

-

Amide Protons (-NH₂) : A broad signal corresponding to the two amide protons will be present, with a chemical shift that can vary depending on the solvent and concentration.

-

Hydroxyl Proton (-OH) : A broad singlet for the phenolic hydroxyl proton, also variable in its chemical shift.

-

-

¹³C NMR :

-

Aromatic Carbons : Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon bearing the nitro group will be significantly downfield.

-

Carbonyl Carbon : The amide carbonyl carbon will appear as a single resonance in the highly deshielded region of the spectrum (typically δ 165-175 ppm).

-

Synthesis and Chemical Reactivity

This compound is primarily utilized as a synthetic intermediate. Its reactivity is governed by the interplay of its three functional groups, offering multiple avenues for chemical modification.

Conceptual Synthesis Workflow

A common and logical route to this compound involves a two-step process starting from the commercially available 2-Hydroxy-5-nitrobenzoic acid (also known as 5-Nitrosalicylic acid).[5][9]

-

Activation of the Carboxylic Acid : The carboxylic acid is first converted into a more reactive intermediate, such as an acid chloride or an activated ester. A standard laboratory method involves reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amidation : The activated acid derivative is then reacted with an ammonia source (e.g., aqueous or gaseous ammonia, or ammonium hydroxide) to form the final amide product.

Key Reactivity Centers

The molecule possesses several reactive sites, which can be selectively targeted under different reaction conditions. This multi-functionality is the basis of its utility as a versatile building block.

-

Nitro Group : The nitro group is a powerful electron-withdrawing group and a key site for transformation. It can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., H₂/Pd-C, SnCl₂), providing a pathway to synthesize amino-substituted derivatives, which are common pharmacophores.

-

Phenolic Hydroxyl Group : The hydroxyl group is acidic and can be deprotonated by a base. This allows for O-alkylation or O-acylation reactions to form ethers and esters, respectively.

-

Amide Group : The amide functionality is relatively stable but can be hydrolyzed back to the carboxylic acid under strong acidic or basic conditions.

-

Aromatic Ring : The benzene ring is deactivated towards further electrophilic aromatic substitution due to the strong electron-withdrawing effects of the nitro and amide groups.

Applications in Drug Discovery and Development

While not an active pharmaceutical ingredient itself, this compound is a valuable scaffold. Its derivatives are explored for various therapeutic applications, leveraging the biological relevance of the salicylamide and nitroaromatic motifs. For instance, the related compound Mesalamine (5-aminosalicylic acid), used to treat inflammatory bowel disease, highlights the pharmaceutical importance of this substitution pattern.[5][9] The nitrobenzamide core is also investigated for developing hypoxia-activated prodrugs for cancer therapy, where the nitro group is selectively reduced in low-oxygen tumor environments to release a cytotoxic agent.[10]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound should be treated as a hazardous chemical.

Hazard Identification

Based on GHS classifications for this and structurally related compounds, the primary hazards are:[1]

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Recommended Handling Protocol

A self-validating protocol for handling this chemical involves a multi-layered approach to minimize exposure.

-

Engineering Controls : Handle the compound within a certified chemical fume hood to prevent inhalation of dust or powder. Ensure an eyewash station and safety shower are readily accessible.[11]

-

Personal Protective Equipment (PPE) :

-

Procedural Controls :

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[13]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. Do not allow it to enter drains.[12]

Standardized Experimental Protocol: Equilibrium Solubility Determination

To ensure trustworthy and reproducible data, a standardized protocol for determining the equilibrium solubility of this compound is described below. This method validates itself by ensuring that a true equilibrium state is reached.

Objective : To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Methodology :

-

Preparation : Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, ethanol) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration : Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium. The time required should be sufficient to ensure the dissolved concentration no longer changes.

-

Phase Separation : Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sample Collection : Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.

-

Quantification :

-

Dilute the aliquot with a suitable solvent.

-

Measure the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, by comparing the response to a standard curve of known concentrations.

-

-

Validation Check : To confirm equilibrium was reached, analyze samples taken at different time points (e.g., 24h and 48h). The solubility value should be consistent between these points.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 2912-78-9.

- Raza, A. R., et al. (2009). This compound. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 12), o3260.

- Valsynthese SA. (2022). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-4-nitrobenzamide.

- PubChem. (n.d.). N-(2-cyclopropylpropyl)-5-hydroxy-2-nitrobenzamide. National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications.

- Raza, A. R., et al. (2009). This compound. National Center for Biotechnology Information.

Sources

- 1. This compound | C7H6N2O4 | CID 12325176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 2912-78-9 [matrix-fine-chemicals.com]

- 3. scbt.com [scbt.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Hydroxy-5-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cionpharma.com [cionpharma.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. valsynthese.ch [valsynthese.ch]

- 13. 2-Hydroxy-5-nitrobenzoic acid(96-97-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-nitrobenzamide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-Hydroxy-5-nitrobenzamide. Moving beyond a simple recitation of steps, this guide delves into the mechanistic principles, explains the causality behind experimental choices, and outlines a self-validating protocol to ensure both accuracy and reproducibility.

Introduction and Strategic Overview

This compound is a valuable chemical intermediate, primarily recognized for its role in the synthesis of pharmaceuticals and other fine chemicals. Its molecular structure, featuring hydroxyl, nitro, and amide functional groups on an aromatic scaffold, provides a versatile platform for further chemical transformations. The parent compound, 2-hydroxy-5-nitrobenzoic acid (also known as 5-nitrosalicylic acid), is a crucial intermediate in the production of Mesalazine (5-aminosalicylic acid), a frontline anti-inflammatory drug for treating inflammatory bowel disease.[1][2][3]

While direct nitration of salicylamide is a theoretical pathway, this guide focuses on a more controlled and industrially relevant two-step approach starting from salicylic acid. This strategy offers superior control over regioselectivity and minimizes the formation of unwanted isomers, which can complicate purification.[4] The pathway proceeds as follows:

-

Electrophilic Nitration: Salicylic acid is nitrated to form the key intermediate, 5-nitrosalicylic acid.

-

Amidation: The carboxylic acid group of 5-nitrosalicylic acid is converted to the primary amide, yielding the target compound, this compound.

Physicochemical Properties

A summary of the key properties of the target compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₄ | [5] |

| Molecular Weight | 182.13 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 2912-78-9 | [6] |

| Appearance | White to yellow crystalline powder | [7] |

Mechanistic Foundations: Electrophilic Aromatic Substitution

The cornerstone of this synthesis is the nitration of the salicylic acid ring, a classic example of an Electrophilic Aromatic Substitution (SEAr) reaction.[8] Understanding this mechanism is critical for controlling the reaction and predicting its outcome.

The reaction proceeds in three fundamental stages:[9][10]

-

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺). This is the active nitrating agent.[11]

-

Nucleophilic Attack: The electron-rich aromatic ring of salicylic acid acts as a nucleophile, attacking the nitronium ion. This step is rate-determining as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8][10]

-

Re-aromatization: A weak base (such as HSO₄⁻ or H₂O) abstracts a proton from the carbon atom bearing the new nitro group, restoring the aromatic system and yielding the final product.[9]

Causality of Regioselectivity : The substitution pattern is dictated by the existing functional groups on the ring. The hydroxyl (-OH) group is a powerful activating, ortho, para-director, while the carboxylic acid (-COOH) group is a deactivating, meta-director. The directing influence of the hydroxyl group is dominant. It strongly activates the positions ortho (position 3) and para (position 5) to it. While some 3-nitro isomer may form, the para position is sterically less hindered, making 5-nitrosalicylic acid the major product.[12]

Caption: Mechanism of electrophilic nitration of salicylic acid.

Synthesis Workflow

The complete, validated pathway from starting material to final product is visualized below. This workflow emphasizes distinct stages of reaction, work-up, and purification, which are essential for achieving high purity.

Caption: Overall synthesis workflow for this compound.

Detailed Experimental Protocols

Safety Preamble: All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Concentrated acids are highly corrosive and nitration reactions are exothermic; strict temperature control is crucial.[13]

Protocol 1: Synthesis of 5-Nitrosalicylic Acid

This protocol is adapted from established methods for the nitration of salicylic acid.[14][15]

Materials:

-

Salicylic acid (1.0 eq)

-

Concentrated sulfuric acid (98%)

-

Urea nitrate or Concentrated nitric acid (70%) (1.2 eq)

-

Deionized water

-

Ethanol

-

Crushed ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and vacuum flask

Procedure:

-

Dissolution: In a round-bottom flask, add salicylic acid to concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath with vigorous stirring.

-

Nitrating Agent Addition: Slowly add the nitrating agent (e.g., urea nitrate in batches or nitric acid dropwise via a dropping funnel) to the salicylic acid solution.[14] Causality: This slow, cooled addition is critical to manage the exothermic nature of the reaction and prevent runaway reactions or the formation of dinitrated byproducts. Maintain the internal temperature below 10°C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., raise to 25°C) for several hours (e.g., 6 hours) to ensure completion.[14] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Precipitation: Slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water. This will precipitate the crude 5-nitrosalicylic acid product. Causality: The organic product is insoluble in the aqueous acidic medium, causing it to crash out of solution, while unreacted acids and byproducts remain dissolved.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual acids.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 5-nitrosalicylic acid.[14] Dry the purified crystals under vacuum.

Protocol 2: Amidation of 5-Nitrosalicylic Acid

This protocol describes a general method for converting the carboxylic acid to a primary amide using a standard coupling agent.[16]

Materials:

-

5-Nitrosalicylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) or a peptide coupling agent (e.g., HATU, HOBt/EDC)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Ammonia source (e.g., ammonium chloride with a non-nucleophilic base like triethylamine, or a solution of ammonia in an organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

Equipment:

-

Round-bottom flask with a reflux condenser (if using SOCl₂)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

Procedure:

-

Acid Chloride Formation (if applicable): Suspend 5-nitrosalicylic acid in an anhydrous solvent. Add thionyl chloride (SOCl₂) dropwise and gently reflux the mixture until the reaction is complete (cessation of gas evolution). Remove the excess SOCl₂ under reduced pressure.

-

Amine Addition: Dissolve the resulting acid chloride or the activated acid (if using a coupling agent) in an anhydrous solvent under an inert atmosphere. Cool the solution in an ice bath. Slowly add the ammonia source.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up: Quench the reaction with water. If necessary, adjust the pH with a dilute acid. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Causality: The aqueous washes remove unreacted reagents, coupling agent byproducts, and salts, isolating the organic product in the organic layer.

-

Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol).[17]

Product Characterization and Validation

Confirming the identity and purity of the final product is a non-negotiable step for scientific integrity.

-

Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the crude product. Multiple spots may indicate the presence of starting material or isomeric byproducts, necessitating further purification.[17]

-

Melting Point Analysis: A sharp melting point range that matches the literature value (approx. 228-230°C for the precursor 5-nitrosalicylic acid) is a strong indicator of high purity.[14][18] Impurities typically cause melting point depression and broadening.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A single, sharp peak at the expected retention time confirms the presence of a pure compound.[19]

-

NMR Spectroscopy (¹H and ¹³C): This is the definitive method for structural elucidation. While specific spectral data for this compound requires experimental acquisition, predicted shifts based on its structure would confirm the arrangement of protons and carbons, including the characteristic aromatic substitution pattern.[19][20]

Conclusion

The synthesis of this compound via the nitration of salicylic acid followed by amidation represents a robust and controllable pathway. This guide emphasizes the foundational principles of electrophilic aromatic substitution, providing the causal framework for understanding the reaction's regioselectivity and the rationale behind the chosen experimental conditions. By adhering to the detailed protocols for synthesis, purification, and analytical validation, researchers can confidently and safely produce high-purity this compound for applications in drug discovery and materials science.

References

- Brainly.com. (2020, March 4). Consider the nitration by electrophilic aromatic substitution of salicylamide. Accessed January 11, 2026.

- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Accessed January 11, 2026.

- MDPI. (2001). Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid. Molecules, 6(3), 260. Accessed January 11, 2026.

- Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Accessed January 11, 2026.

- ResearchGate. (2021, July 7). Anybody knows Easy method to synthesize and separate 5-nitrosalicilic acid?. Accessed January 11, 2026.

- Chegg.com. (2019, September 26). Solved: Consider the nitration by electrophilic aromatic.... Accessed January 11, 2026.

- Chegg.com. (2022, March 3). Solved: Consider the nitration by electrophilic aromatic.... Accessed January 11, 2026.

- Wikipedia. (n.d.). Electrophilic aromatic substitution. Accessed January 11, 2026.

- SciSpace. (2017). Synthetic method of 5-nitrosalicylic acid. Accessed January 11, 2026.

- Chegg.com. (2019, February 21). Solved: Consider the nitration by electrophilic aromatic.... Accessed January 11, 2026.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information. Accessed January 11, 2026.

- ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Accessed January 11, 2026.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 2912-78-9. Accessed January 11, 2026.

- Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. Accessed January 11, 2026.

- ResearchGate. (n.d.). 2-Hydroxy-benzamide derivatives synthesis. Accessed January 11, 2026.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. Accessed January 11, 2026.

- ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Accessed January 11, 2026.

- Sonal Plas-Fab. (n.d.). 2-Hydroxy-5-Nitrobenzoic Acid (5-Nitro Salicylic Acid) | Pharmaceutical Intermediates. Accessed January 11, 2026.

- Google Patents. (2017). CN107353208A - 5 nitro-salicylic acid techniques are prepared using microchannel continuous flow reactor. Accessed January 11, 2026.

- ResearchGate. (n.d.). Scheme 7: Nitration of salicylic acid (19)[21]. Accessed January 11, 2026.

- Google Patents. (n.d.). CN101007792B - A kind of method for synthesizing nitrothiazole benzamide compound. Accessed January 11, 2026.

- ResearchGate. (n.d.). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of.... Accessed January 11, 2026.

- PrepChem.com. (n.d.). Step 1) Preparation of 2-Hydroxy-5-nitro-1H-benzimidazole. Accessed January 11, 2026.

- Amanote Research. (n.d.). (PDF) 2-Hydroxy-5-Nitro-N-Phenylbenzamide - Acta. Accessed January 11, 2026.

- National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde. PMC. Accessed January 11, 2026.

- Valsynthese SA. (2022, May 13). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Accessed January 11, 2026.

- Google Patents. (n.d.). CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid. Accessed January 11, 2026.

Sources

- 1. nbinno.com [nbinno.com]

- 2. cionpharma.com [cionpharma.com]

- 3. shubhamspecialty.com [shubhamspecialty.com]

- 4. CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid - Google Patents [patents.google.com]

- 5. This compound | C7H6N2O4 | CID 12325176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS 2912-78-9 [matrix-fine-chemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 12. researchgate.net [researchgate.net]

- 13. valsynthese.ch [valsynthese.ch]

- 14. Page loading... [guidechem.com]

- 15. CN107353208A - 5 nitro-salicylic acid techniques are prepared using microchannel continuous flow reactor - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 2-Hydroxy-5-nitrobenzaldehyde 98 97-51-8 [sigmaaldrich.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis of 2-Hydroxy-5-nitrobenzamide: Starting Materials and Core Methodologies

Abstract

2-Hydroxy-5-nitrobenzamide, also known as 5-nitrosalicylamide, is a pivotal intermediate in the synthesis of various fine chemicals and pharmaceutical agents, including precursors for novel benzoxazepines[1]. Its molecular structure, featuring hydroxyl, amide, and nitro functional groups on an aromatic ring, offers significant versatility for further chemical transformations[2][3]. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials and detailed, field-proven experimental protocols. We will explore two core pathways: the direct nitration of salicylamide and a two-step approach commencing with salicylic acid. This document is intended for researchers, chemists, and drug development professionals, offering a blend of theoretical causality and practical, actionable methodologies.

Retrosynthetic Analysis and Strategic Pathway Selection

A retrosynthetic analysis of the target molecule, this compound, logically points to two primary starting materials: salicylamide (2-hydroxybenzamide) or salicylic acid (2-hydroxybenzoic acid). The choice between these precursors defines the overall synthetic strategy.

-

Pathway A (Direct Approach): This route involves the electrophilic nitration of salicylamide. It is the most atom-economical and direct method, proceeding in a single synthetic step. The primary challenge lies in controlling the regioselectivity of the nitration to favor the 5-position and managing the reaction's exothermic nature.

-

Pathway B (Two-Step Approach): This strategy begins with the nitration of the more readily available salicylic acid to form 2-hydroxy-5-nitrobenzoic acid (5-nitrosalicylic acid)[4][5]. This intermediate is then converted to the final amide product. While involving an additional step, this pathway can sometimes offer better control and purification options for the intermediate acid[6].

The following diagram illustrates these two divergent synthetic pathways.

Caption: Experimental workflow for the direct nitration of salicylamide.

3.1.3 Step-by-Step Procedure

-

Prepare Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add concentrated H₂SO₄ (e.g., 2 mL, ~0.02 mol). Cool the acid to below 5°C (278 K).[3][7] Slowly add concentrated HNO₃ (e.g., 3 mL, ~0.03 mol) dropwise while maintaining the low temperature.

-

Prepare Substrate Solution: Dissolve salicylamide (e.g., 1.37 g, 0.01 mol) in ethyl acetate (25 mL) in a separate flask.[3][7]

-

Reaction: Add the salicylamide solution dropwise to the cold, stirring nitrating mixture. The temperature must be rigorously maintained below 5°C during the addition to minimize the formation of byproducts.[3][7]

-

Stir and Reflux: After the addition is complete, allow the mixture to stir at room temperature for 4-5 hours, then gently reflux for 1 hour.[3][7]

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice. Neutralize the mixture with a 10% aqueous NaHCO₃ solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).[3][7]

-

Isolation and Purification: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to yield the crude solid. The product can be further purified by column chromatography on silica gel.[7]

Protocol 2: Synthesis from Salicylic Acid (Pathway B)

This two-step pathway first produces 5-nitrosalicylic acid, which is then converted to the amide.

3.2.1 Step 1: Nitration of Salicylic Acid This procedure is based on well-established methods for the regioselective nitration of salicylic acid.[5][8]

-

Preparation: Dissolve salicylic acid (e.g., 13.8 g, 0.1 mol) in concentrated sulfuric acid (40 mL) in a flask submerged in an ice bath to maintain a temperature of 0°C.[8]

-

Nitration: While stirring vigorously, slowly add a nitrating agent such as urea nitrate (14.8 g, 0.12 mol) in small portions, ensuring the temperature remains around 0°C.[8] Alternatively, a pre-mixed solution of nitric acid and sulfuric acid can be used.[5][9]

-

Reaction: Once the addition is complete, allow the reaction temperature to rise to 25°C and continue stirring for 6 hours.[8]

-

Isolation: Pour the reaction mixture into ice water (e.g., 100 g) to precipitate the 2-hydroxy-5-nitrobenzoic acid.

-

Purification: Filter the solid product, wash with cold water, and dry. Recrystallization from a 60-75% ethanol-water solution can be performed to obtain the pure intermediate acid.[8][10]

3.2.2 Step 2: Amidation of 2-Hydroxy-5-nitrobenzoic Acid This is a general procedure for amide bond formation using a standard peptide coupling agent.[6][8]

-

Activation: Dissolve 2-hydroxy-5-nitrobenzoic acid (1 equivalent) in an anhydrous solvent like DMF or DCM under an inert atmosphere. Add a coupling agent (e.g., HBTU, HATU; ~1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA; ~2-3 equivalents).[6] Stir for 10-30 minutes at room temperature to pre-activate the carboxylic acid.

-

Amidation: Introduce the ammonia source. For the unsubstituted benzamide, this can be achieved using a protected ammonia equivalent or ammonium chloride with additional base.

-

Reaction and Work-up: Stir the reaction at room temperature until completion, monitoring by TLC. Perform an aqueous work-up by washing with dilute acid, bicarbonate solution, and brine to remove excess reagents.

-

Isolation: Dry the organic layer, filter, and concentrate to yield the crude this compound, which can be purified by recrystallization or column chromatography.[6]

Safety and Handling

-

Nitrating Agents: Mixtures of concentrated nitric and sulfuric acids are extremely corrosive and powerful oxidizing agents. All operations should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, face shields, and acid-resistant gloves, is mandatory. Additions must be performed slowly and with adequate cooling to control the highly exothermic reaction.

-

Nitroaromatic Compounds: this compound and its intermediates are nitroaromatic compounds. These should be handled with care as they may be irritants and have toxicological properties that are not fully investigated.[11] Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: Handle organic solvents like ethyl acetate and DMF with appropriate care, avoiding inhalation and ensuring proper ventilation.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes, each with distinct advantages. The direct nitration of salicylamide offers a rapid, one-step process ideal for streamlined production. In contrast, the two-step synthesis from salicylic acid provides a robust alternative that allows for the isolation of a stable crystalline intermediate, 2-hydroxy-5-nitrobenzoic acid, which can serve as a versatile precursor for a range of amide derivatives. The choice of methodology will ultimately be guided by the specific objectives of the research or development program, balancing factors of efficiency, cost, scale, and required purity.

References

- Benchchem. (n.d.). 5-Nitrosalicylic acid as a reagent in organic synthesis reactions.

- Benchchem. (n.d.). 5-Nitrosalicylic Acid | High Purity Reagent | Supplier.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications.

- Zhu, H. (n.d.). Preparation of 5-Nitrosalicylic Acid. Semantic Scholar.

- Google Patents. (n.d.). CN106083623A - A kind of preparation method of 5-aminosalicylic acid.

- Raza, A., et al. (2009). 2-Hydroxy-5-nitro-N-phenylbenzamide. National Center for Biotechnology Information.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Raza, A., et al. (2009). This compound. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN106083623B - A kind of preparation method of 5-amino salicylic acid.

- Jin, G. (2017). Synthetic method of 5-nitrosalicylic acid. SciSpace.

- Raza, A., et al. (2015). This compound. ResearchGate.

Sources

- 1. 2-Hydroxy-5-nitro-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H6N2O4 | CID 12325176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-5-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. CN106083623A - A kind of preparation method of 5-aminosalicylic acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Synthetic method of 5-nitrosalicylic acid (2017) | Jin Gang [scispace.com]

- 10. CN106083623B - A kind of preparation method of 5-amino salicylic acid - Google Patents [patents.google.com]

- 11. 2-Hydroxy-5-nitrobenzoic acid(96-97-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to 2-Hydroxy-5-nitrobenzamide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-hydroxy-5-nitrobenzamide, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and explore its current and prospective applications, grounded in established scientific literature.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1]

Synonyms: 5-Nitrosalicylamide[1]

Molecular Formula: C₇H₆N₂O₄[2]

Molecular Weight: 182.13 g/mol [1][2]

The structure of this compound is characterized by a benzene ring substituted with a hydroxyl group at position 2, a nitro group at position 5, and a carboxamide group at position 1. This arrangement of functional groups, particularly the electron-withdrawing nitro group and the hydrogen-bonding capable hydroxyl and amide moieties, imparts a unique reactivity profile that makes it a valuable scaffold in organic synthesis.

Physicochemical and Structural Properties

| Property | Value | Source |

| Molecular Weight | 182.13 g/mol | PubChem CID 12325176[1] |

| Molecular Formula | C₇H₆N₂O₄ | Santa Cruz Biotechnology[2] |

| InChIKey | SVIKHLOGVRDSGQ-UHFFFAOYSA-N | PubChem CID 12325176[1] |

| SMILES | C1=CC(=C(C=C1[O-])C(=O)N)O | PubChem CID 12325176[1] |

| Crystal System | Monoclinic | Raza et al., 2009[3] |

| Space Group | P2₁/n | Raza et al., 2009[3] |

The crystal structure of this compound reveals an intramolecular O—H⋯O hydrogen bond, which forms a stable S(6) ring motif. In the crystalline state, molecules form inversion dimers through pairs of N—H⋯O hydrogen bonds.[3][4] These intermolecular forces, along with weaker C—H⋯O interactions, create a stable polymeric sheet structure.[3][4]

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: the nitration of a salicylamide precursor or the amidation of 5-nitrosalicylic acid. The choice of method depends on the availability of starting materials and the desired scale of the reaction.

Protocol 1: Nitration of 2-Hydroxybenzamide

This method involves the direct nitration of commercially available 2-hydroxybenzamide (salicylamide). The causality behind this experimental choice lies in its straightforward, single-step transformation. However, control of the reaction temperature is critical to prevent the formation of dinitro byproducts and ensure regioselectivity for the 5-position, which is activated by the ortho-hydroxyl group.

Experimental Protocol:

-

Preparation of Nitrating Mixture: In a flask, prepare a nitrating mixture of nitric acid (HNO₃, 3 mL, 0.03 mol) and sulfuric acid (H₂SO₄, 2 mL, 0.02 mol).[3] This mixture generates the nitronium ion (NO₂⁺), the active electrophile.

-

Dissolution of Starting Material: Dissolve 2-hydroxybenzamide (1.37 g, 0.01 mol) in ethyl acetate (25 mL).[3]

-

Reaction: With constant stirring, add the 2-hydroxybenzamide solution dropwise to the nitrating mixture. It is imperative to maintain the reaction temperature below 278 K (5 °C) using an ice bath to control the exothermic reaction and minimize side product formation.[3]

-

Reaction Progression: After the addition is complete, continue stirring the mixture at room temperature for 4-5 hours, followed by refluxing for 1 hour to ensure the reaction goes to completion.[3]

-

Work-up: Cool the reaction mixture and neutralize it with a 10% aqueous sodium bicarbonate (NaHCO₃) solution.[3]

-

Extraction: Extract the product into ethyl acetate (3 x 25 mL). Combine the organic layers.[3]

-

Purification: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a light yellowish solid.[3] Further purification can be achieved by column chromatography on silica gel.[4]

Caption: Workflow for the synthesis of this compound via nitration.

Protocol 2: Amidation of 2-Hydroxy-5-nitrobenzoic Acid

This approach involves the conversion of the carboxylic acid group of 2-hydroxy-5-nitrobenzoic acid (5-nitrosalicylic acid) into a primary amide. This is a common strategy in medicinal chemistry for generating benzamide derivatives. The use of peptide coupling reagents is a modern and efficient method that avoids the harsh conditions associated with forming an acyl chloride intermediate.

Experimental Protocol:

-

Activation of Carboxylic Acid: In an inert solvent such as dimethylformamide (DMF), dissolve 2-hydroxy-5-nitrobenzoic acid (1 equivalent). Add a peptide coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).[5] Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Amidation: Introduce a source of ammonia, such as a solution of ammonia in an organic solvent or ammonium chloride with an additional equivalent of base, to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The crude product can be purified by recrystallization or column chromatography.

Caption: General workflow for the amidation of 2-hydroxy-5-nitrobenzoic acid.

Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is available on PubChem and provides key information about its functional groups. Characteristic peaks would include broad O-H and N-H stretching bands, a C=O stretching band for the amide, and bands corresponding to the aromatic ring and the nitro group.

Applications in Research and Drug Development

While this compound itself is not an approved therapeutic, its structural motifs are of significant interest in drug discovery. Nitroaromatic compounds, in general, are known for a wide range of biological activities.

Antimicrobial Potential

Derivatives of nitrobenzamides have demonstrated antimicrobial properties. The proposed mechanism of action for nitroaromatic compounds involves the intracellular reduction of the nitro group by bacterial nitroreductases. This reduction generates reactive nitrogen species that can lead to cellular damage, including DNA damage, protein modification, and lipid peroxidation, ultimately resulting in bacterial cell death.

Caption: Proposed antimicrobial mechanism of action for nitroaromatic compounds.

Enzyme Inhibition

A structurally related compound, 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one, has been identified as an inhibitor of DHHC-mediated palmitoylation.[6] This suggests that the 2-hydroxy-5-nitro-phenyl moiety could be a valuable pharmacophore for designing inhibitors of other enzymes, warranting further investigation into the inhibitory activity of this compound against various biological targets.

Intermediate in Chemical Synthesis

This compound serves as a versatile intermediate for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized to create a diverse library of compounds for screening in drug discovery programs. The amide and hydroxyl groups also offer sites for chemical modification.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a well-defined chemical entity with established synthesis routes and a range of potential applications, particularly in the development of new antimicrobial agents. Its unique combination of functional groups makes it a valuable building block for medicinal chemists. Further research into its biological activities and mechanism of action is warranted to fully explore its therapeutic potential.

References

- Raza, A. R., Tahir, M. N., Nisar, B., Danish, M., & Iqbal, M. S. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3260. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Jennings, L. D., & Lalgondar, M. (2009). 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro. Journal of Lipid Research, 50(2), 233–242. [Link]

- Aapptec. (n.d.). Coupling Reagents.

- ResearchGate. (2015). (PDF) this compound.

Sources

- 1. This compound | C7H6N2O4 | CID 12325176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2-Hydroxy-5-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Research Applications of 2-Hydroxy-5-nitrobenzamide

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the multifaceted research applications of 2-Hydroxy-5-nitrobenzamide. With full editorial control, this guide moves beyond a rigid template to provide a comprehensive overview of the compound's properties, potential applications, and the experimental logic behind its use.

Core Compound Profile: this compound

This compound (C7H6N2O4) is a substituted aromatic compound with a molecular weight of 182.13 g/mol .[1][2] Its structure, featuring a hydroxyl (-OH), a nitro (-NO2), and a benzamide (-C(=O)NH2) group on a benzene ring, makes it a molecule of significant interest in several scientific fields.[1][2] The presence of these functional groups imparts specific chemical properties that are foundational to its potential applications.

| Property | Value |

| Molecular Formula | C7H6N2O4 |

| Molecular Weight | 182.13 g/mol [1] |

| CAS Number | 2912-78-9[1][2] |

| Appearance | Pale yellow crystalline solid |

| Melting Point | Approximately 225°C[1] |

The synthesis of this compound can be achieved from its corresponding carboxylic acid, 2-Hydroxy-5-nitrobenzoic acid, which is typically synthesized via the nitration of salicylic acid.[3][4]

Potential in Medicinal Chemistry and Drug Discovery

The unique structural characteristics of this compound make it a valuable scaffold in medicinal chemistry. The nitro group, a known pharmacophore, is an electron-withdrawing group that can be bio-reduced to form reactive nitroso and superoxide species, a mechanism exploited in some antimicrobial agents.[5]

Antimicrobial Agent Development

Research has demonstrated that derivatives of this compound possess a broad spectrum of antibacterial and antifungal activities.[6] A study involving the synthesis of N-(2-hydroxy-5-nitrophenyl)benzamide derivatives showed promising activity against various microorganisms, including drug-resistant strains, with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/ml.[6]

The general workflow for developing antimicrobial agents from this scaffold is as follows:

Caption: A streamlined workflow for the development of antimicrobial drugs.

Experimental Protocol: Synthesis of N-aryl-2-hydroxy-5-nitrobenzamide Derivatives

-

Activation of Carboxylic Acid: Convert 2-hydroxy-5-nitrobenzoic acid to its acid chloride using thionyl chloride or a similar reagent.

-

Amide Coupling: React the synthesized acid chloride with a variety of substituted anilines in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent like dichloromethane or THF.

-

Purification: Purify the resulting N-aryl-2-hydroxy-5-nitrobenzamide derivatives using column chromatography or recrystallization.

-

Characterization: Confirm the structures of the synthesized compounds using spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Precursor for Bioactive Heterocycles

This compound and its derivatives have been synthesized as precursors for more complex heterocyclic structures, such as benzoxazepines.[7] The functional groups on the molecule allow for cyclization reactions to form these larger, often biologically active, ring systems.

Applications in Chemical Synthesis and Materials Science

Beyond its medicinal potential, this compound serves as a versatile building block in organic synthesis.

Intermediate for Fine Chemicals

The compound is a key intermediate in the synthesis of various organic molecules.[8] For instance, its related aldehyde, 2-hydroxy-5-nitrobenzaldehyde, is used in the production of dyes, pharmaceuticals, and agrochemicals.[8] The nitro group can be readily reduced to an amine, which then opens up a wide range of possible chemical transformations.

The following diagram illustrates the potential synthetic pathways starting from this compound:

Caption: Synthetic utility of this compound.

Experimental Protocol: Reduction of the Nitro Group

-

Reaction Setup: Dissolve this compound in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-hydroxybenzamide.

-

Purification: Purify the product by recrystallization or column chromatography.

Conclusion and Future Outlook

This compound is a molecule with demonstrated and potential applications across multiple scientific disciplines. Its role as a precursor for antimicrobial agents is supported by initial research, and its utility as a versatile chemical intermediate is well-established. Future research should continue to explore the synthesis of novel derivatives and screen them for a wider range of biological activities. Furthermore, its application in materials science, particularly in the synthesis of novel polymers, warrants further investigation. This guide provides a foundational understanding and practical protocols to encourage and facilitate further research into this promising compound.

References

- Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. PubMed. [Link]

- This compound | C7H6N2O4 | CID 12325176 - PubChem. [Link]

- 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Optimisation of reaction conditions for the preparation of 2-hydroxy-5-nitrobenzoic acid (2).

- This compound | CAS 2912-78-9 - M

- (PDF)

- 2-Hydroxy-5-nitro-N-phenylbenzamide - PMC - NIH. [Link]

- (PDF) 2-Hydroxy-5-Nitro-N-Phenylbenzamide - Acta - Amanote Research. [Link]

- (PDF)

- Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of...

- Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde 1. Identification of the substance/Mixture and of the company/undertaki - Valsynthese SA. [Link]

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. [Link]

Sources

- 1. This compound | C7H6N2O4 | CID 12325176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 2912-78-9 [matrix-fine-chemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Hydroxy-5-nitro-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

A Professional Guide to 2-Hydroxy-5-nitrobenzamide: Synthesis, Properties, and Applications as a Versatile Chemical Intermediate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: 2-Hydroxy-5-nitrobenzamide, also known as 5-nitrosalicylamide, is a pivotal chemical intermediate whose value is derived from its unique arrangement of functional groups: a phenolic hydroxyl, an amide, and a nitro group. This guide provides an in-depth analysis of its synthesis via electrophilic nitration, its key physicochemical properties, and its strategic importance in the synthesis of more complex, biologically active molecules. We offer detailed, field-proven protocols for its synthesis and analytical characterization, designed to provide researchers and drug development professionals with a practical and comprehensive resource for utilizing this versatile building block.

Core Concepts: Understanding this compound

Overview and Strategic Significance

This compound is a substituted aromatic compound belonging to the benzamide family.[1] Its significance in medicinal chemistry and organic synthesis is not as a final therapeutic agent itself, but as a foundational scaffold. The three key functional groups are positioned to allow for sequential and selective chemical transformations, making it a valuable precursor for a diverse range of heterocyclic compounds and other complex molecular architectures.[2][3] The nitro group, in particular, serves as a latent amino group, which can be unmasked in a later synthetic step to enable cyclization or coupling reactions.

Chemical Identity and Physicochemical Properties

A clear understanding of the compound's properties is essential for its effective use in a laboratory setting. The key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1][4] |

| Synonyms | 5-Nitrosalicylamide | [4] |

| CAS Number | 2912-78-9 | [1][4] |

| Molecular Formula | C₇H₆N₂O₄ | [1][4] |

| Molecular Weight | 182.14 g/mol | [2][4] |

| Appearance | Light yellowish solid | [2] |

| SMILES | C1=CC(=C(C=C1[O-])C(=O)N)O | [4] |

| Hazards | Causes skin, eye, and respiratory irritation | [4] |

Synthesis of this compound

The Causality of the Synthetic Route: Electrophilic Aromatic Substitution

The most common and efficient synthesis of this compound is through the electrophilic aromatic substitution (EAS) nitration of salicylamide (2-hydroxybenzamide).[2]

The "Why" Behind the Method:

-

Generation of the Electrophile: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid. This protonated species then loses a molecule of water to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.

-

Directing Effects: The salicylamide ring possesses two activating, ortho-, para-directing groups: the hydroxyl (-OH) and the amide (-CONH₂). The hydroxyl group is a stronger activator than the amide. The position para to the powerful -OH directing group (C5) is the most electronically enriched and sterically accessible site for the incoming electrophile. This leads to high regioselectivity for the desired 5-nitro isomer.

-

Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature (typically below 5 °C) is critical to prevent over-nitration (the formation of dinitro products) and to minimize the decomposition of the starting material and product, thereby ensuring a higher yield and purity.[2]

Caption: Logical flow of the electrophilic nitration of salicylamide.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from established laboratory procedures for the nitration of phenolic compounds.[2]

Materials:

-

2-Hydroxybenzamide (Salicylamide)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ethyl Acetate (EtOAc)

-

Sodium Bicarbonate (NaHCO₃), 10% aqueous solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water & Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxybenzamide (1.37 g, 0.01 mol) in ethyl acetate (25 ml).

-

Cooling: Place the flask in an ice-salt bath to cool the solution to a temperature below 5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated H₂SO₄ (2 ml) to concentrated HNO₃ (3 ml) while cooling in an ice bath. Caution: This is a highly exothermic process.

-

Addition: Add the cold nitrating mixture dropwise to the stirred salicylamide solution over 30-45 minutes. The internal temperature must be maintained below 5 °C throughout the addition.

-